

# AZ11645373 and its Interaction with the P2X7 Receptor

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AZ11645373 is a non-competitive, allosteric antagonist of the human P2X7 receptor.[1] Its binding site is distinct from the orthosteric ATP-binding site and is located within a groove at the interface between two subunits of the trimeric P2X7 receptor.[1][2][3] This allosteric modulation by AZ11645373 effectively inhibits receptor function, preventing ion channel opening and subsequent downstream signaling events.[1]

The antagonistic effects of AZ11645373 are primarily attributed to its (R)-enantiomer, which is significantly more potent than the (S)-enantiomer.[4][5][6]

### **Quantitative Data: Binding Affinity and Potency**

The potency of AZ11645373 and its enantiomers has been determined across various assays and species, highlighting its selectivity for the human P2X7 receptor.



Compound	Species	Assay	Parameter	Value (nM)	Reference
Racemic AZ11645373	Human	ATP-evoked currents (hP2X7-2Nβ chimera)	IC50	~30	[2]
Racemic AZ11645373	Human	ATP-evoked IL-1β release (THP-1 cells)	IC50	90	[7][8][9]
Racemic AZ11645373	Human	Non- surmountable inhibition	КВ	5 - 20	[8][9]
(R)- AZ11645373	Human	P2X7 Inhibition	IC50	32.9	[4][5][6]
(S)- AZ11645373	Human	P2X7 Inhibition	IC50	1340	[5]
(R)- AZ11645373	Mouse	P2X7 Inhibition	IC50	4940	[5]
(S)- AZ11645373	Mouse	P2X7 Inhibition	Ineffective	-	[4][5][6]
Racemic AZ11645373	Rat	P2X7 receptor- mediated currents	Inhibition	>500-fold less effective than on human	[8]

## **Molecular Determinants of AZ11645373 Binding**

Site-directed mutagenesis studies have identified key amino acid residues within the allosteric binding pocket that are crucial for the binding of AZ11645373 and contribute to its species selectivity. The differences in these residues between human, rat, and mouse P2X7 receptors explain the observed variations in antagonist potency.

Key residues in the human P2X7 receptor that interact with AZ11645373 include:



- Phenylalanine 95 (F95): This residue is considered a pivotal molecular gateway. The (R)enantiomer of AZ11645373 is thought to form specific interactions with F95.[4][5][6] Mutation
  of this residue to the corresponding residue in the rat receptor (Leucine) reduces antagonist
  sensitivity.[2]
- Phenylalanine 108 (F108)[5]
- Valine 312 (V312)[5]

The species-specific differences in these residues (A312, Y108, and L95 in rat P2X7) are responsible for the lower efficacy of AZ11645373 on the rat and mouse receptors.[5]

### **Experimental Protocols**

The characterization of the AZ11645373 binding site and its inhibitory effects on the P2X7 receptor has been achieved through a variety of experimental techniques.

### **Radioligand Binding Assays**

These assays are used to determine the binding affinity of a ligand to a receptor.

- Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of AZ11645373 for the P2X7 receptor.
- General Protocol:
  - Membrane Preparation: Membranes from cells expressing the P2X7 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
  - Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the allosteric site of the P2X7 receptor (e.g., [³H]-compound-17) in the presence of varying concentrations of AZ11645373.[1]
  - Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
  - Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.



Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

### **Patch-Clamp Electrophysiology**

This technique allows for the measurement of ion channel activity.

- Objective: To measure the effect of AZ11645373 on ATP-induced currents through the P2X7 receptor.
- General Protocol:
  - Cell Preparation: HEK293 cells stably expressing the human P2X7 receptor (or relevant chimeras/mutants) are cultured on coverslips.
  - Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a specific membrane potential.
  - Agonist Application: ATP or a more potent agonist like BzATP is applied to the cell to activate the P2X7 receptors and elicit an inward current.
  - Antagonist Application: AZ11645373 is pre-applied or co-applied with the agonist to determine its inhibitory effect on the ATP-induced current.
  - Data Analysis: The peak current amplitude in the presence of different concentrations of AZ11645373 is measured and plotted to generate a concentration-response curve and determine the IC50 value.[2]

### **Calcium Imaging Assays**

These assays measure changes in intracellular calcium concentration, a key downstream event of P2X7 receptor activation.

- Objective: To assess the inhibitory effect of AZ11645373 on agonist-induced calcium influx.
- General Protocol:



- Cell Loading: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
- Baseline Measurement: The baseline fluorescence of the cells is recorded.
- Stimulation: An agonist (ATP or BzATP) is added to the cells to stimulate P2X7 receptor activation and subsequent calcium influx, leading to an increase in fluorescence.
- Inhibition: The experiment is repeated in the presence of varying concentrations of AZ11645373 to measure its ability to block the agonist-induced fluorescence increase.
- Data Analysis: The change in fluorescence intensity is quantified to determine the concentration-dependent inhibition by AZ11645373 and calculate its IC50.

### **IL-1β** Release Assay

This assay measures the release of the pro-inflammatory cytokine IL-1 $\beta$ , a key downstream consequence of P2X7 activation in immune cells.

- Objective: To determine the potency of AZ11645373 in a physiologically relevant cellular context.
- · General Protocol:
  - Cell Culture and Priming: Human monocytic THP-1 cells are cultured and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
  - Antagonist Treatment: The primed cells are pre-incubated with different concentrations of AZ11645373.
  - P2X7 Activation: The cells are then stimulated with ATP to activate the P2X7 receptor and trigger the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-IL-1β and the release of mature IL-1β.
  - $\circ$  Quantification: The concentration of IL-1 $\beta$  in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

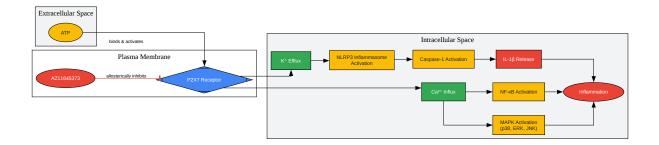


 Data Analysis: The data are used to generate a concentration-inhibition curve and calculate the IC50 value for AZ11645373.[7][8][9]

## P2X7 Receptor Signaling and Inhibition by AZ11645373

The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. AZ11645373, by binding to its allosteric site, prevents the conformational changes necessary for channel opening, thereby blocking these downstream pathways.

### **P2X7 Receptor Signaling Pathway**

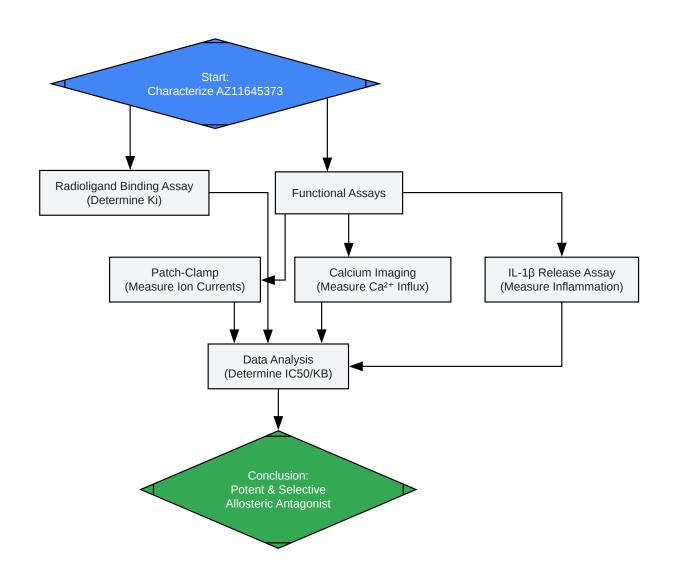


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Caption: P2X7 receptor signaling and its inhibition by AZ11645373.

### **Experimental Workflow for Antagonist Characterization**





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Caption: Experimental workflow for characterizing AZ11645373.

### Conclusion

AZ11645373 is a highly potent and selective allosteric antagonist of the human P2X7 receptor. Its binding site, located at the subunit interface, has been well-characterized, and key residues responsible for its high affinity and species selectivity have been identified. The comprehensive understanding of the interaction between AZ11645373 and the P2X7 receptor, facilitated by a range of robust experimental protocols, provides a solid foundation for the development of novel therapeutics targeting P2X7-mediated inflammation and related pathologies.



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